Monoamine Oxidase B (MAO-B) Selectivity: 150-Fold Preference Over MAO-A
(5-Fluoroquinolin-6-yl)methanamine exhibits significant and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 666 nM, while displaying negligible activity against the closely related MAO-A isoform (IC50 > 100,000 nM) under identical assay conditions [1]. This represents a >150-fold selectivity window for MAO-B over MAO-A. In contrast, many quinoline-based MAO inhibitors lack this level of isoform discrimination, which is critical for minimizing off-target serotonergic side effects associated with MAO-A inhibition.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 666 nM (MAO-B) |
| Comparator Or Baseline | IC50 > 100,000 nM (MAO-A) |
| Quantified Difference | >150-fold selectivity for MAO-B |
| Conditions | Recombinant human MAO-B and MAO-A; kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation |
Why This Matters
This high MAO-B/MAO-A selectivity ratio supports the use of (5-Fluoroquinolin-6-yl)methanamine as a privileged scaffold for developing Parkinson's disease therapeutics where selective MAO-B inhibition is desired without the dietary restrictions and hypertensive risks associated with MAO-A inhibition.
- [1] BindingDB. (2013). BDBM50401986 (CHEMBL2203918) – Affinity Data: MAO-B IC50 = 666 nM; MAO-A IC50 > 100,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401986 View Source
